N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide
CAS No.: 920422-69-1
Cat. No.: VC11905296
Molecular Formula: C16H18ClN3O2
Molecular Weight: 319.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920422-69-1 |
|---|---|
| Molecular Formula | C16H18ClN3O2 |
| Molecular Weight | 319.78 g/mol |
| IUPAC Name | N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-cyclopentylacetamide |
| Standard InChI | InChI=1S/C16H18ClN3O2/c1-10-15(19-14(21)8-11-4-2-3-5-11)16(22)20-9-12(17)6-7-13(20)18-10/h6-7,9,11H,2-5,8H2,1H3,(H,19,21) |
| Standard InChI Key | DYTKEXHBYFPXJY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)CC3CCCC3 |
| Canonical SMILES | CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)CC3CCCC3 |
Introduction
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This class of compounds is notable for its diverse biological activities, including roles as enzyme inhibitors and potential therapeutic agents. The specific compound under discussion has not been extensively characterized in the provided sources, but its structural relatives suggest potential applications in medicinal chemistry.
Structural Features
The compound features:
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A pyrido[1,2-a]pyrimidine scaffold, which is a fused bicyclic system known for its rigidity and ability to interact with biological targets.
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A chlorine atom at position 7, which may enhance lipophilicity and influence binding affinity to hydrophobic pockets of enzymes or receptors.
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A cyclopentyl group attached via an acetamide linkage, contributing to steric bulk and hydrophobic interactions.
Synthesis
Although no specific synthesis route for this compound was detailed in the search results, general methods for similar pyrido[1,2-a]pyrimidines involve:
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Cyclization reactions starting from pyridine derivatives.
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Functionalization of the pyrimidine ring through halogenation (e.g., chlorination) and subsequent amide coupling to introduce side chains.
Biological Activity
While direct data on the biological activity of N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide is unavailable in the search results, related compounds in the pyrido[1,2-a]pyrimidine family exhibit:
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Enzyme Inhibition: Some derivatives act as kinase inhibitors or target other enzymes involved in cancer or inflammatory pathways.
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Antimicrobial Activity: The heterocyclic core often interacts with microbial enzymes or DNA.
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Potential Anti-Tumor Properties: Structural analogs have shown cytotoxic effects in various cancer cell lines.
Research Implications
The compound's structural features make it a candidate for further exploration in:
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Drug Discovery: Screening against enzyme targets such as kinases or proteases.
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SAR Studies: Modifying substituents on the pyrimidine ring or the acetamide side chain to optimize activity.
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Pharmacokinetics: Evaluating solubility, stability, and bioavailability due to its hydrophobic groups.
Data Gaps and Future Directions
To fully characterize this compound:
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Experimental Studies: Synthesis and isolation need to be documented.
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Biological Assays: Testing against specific disease models (e.g., cancer or bacterial infections).
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Computational Docking: Predicting binding interactions with known protein targets.
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